

# Application Notes and Protocols for Olgotrelvir (STI-1558) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in the body. AC1115 exhibits a dual mechanism of action by inhibiting two key enzymes essential for the viral life cycle: the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual inhibition targets both viral replication and entry into host cells, positioning Olgotrelvir as a promising candidate for the treatment of COVID-19. These application notes provide detailed protocols for the in vitro evaluation of Olgotrelvir's efficacy and cytotoxicity.

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite of Olgotrelvir)



| Target               | Assay Type          | Value            | Virus/Varian<br>t | Cell Line | Reference |
|----------------------|---------------------|------------------|-------------------|-----------|-----------|
| SARS-CoV-2<br>Mpro   | Enzymatic<br>(FRET) | IC50: 2.7 nM     | WA-1              | -         | [1]       |
| SARS-CoV-2<br>Mpro   | Enzymatic<br>(FRET) | IC50: 14.3<br>nM | Omicron           | -         | [1]       |
| Human<br>Cathepsin L | Enzymatic           | IC50: 27.4<br>pM | -                 | -         | [1]       |

# Table 2: In Vitro Antiviral Activity of Olgotrelvir and

AC1115

| Compound    | Assay Type                 | Value                    | Virus/Varian<br>t                                    | Cell Line                                              | Reference |
|-------------|----------------------------|--------------------------|------------------------------------------------------|--------------------------------------------------------|-----------|
| AC1115      | Antiviral                  | EC50: 1 μM               | WA-1                                                 | Vero E6                                                | [1]       |
| AC1115      | Antiviral                  | EC50: 0.8 μM             | Omicron<br>BA.5                                      | Vero E6                                                | [1]       |
| AC1115      | Antiviral                  | EC50: <41<br>nM          | Omicron<br>BA.5                                      | Differentiated Normal Human Bronchial Epithelial Cells | [1]       |
| Olgotrelvir | Pseudotyped<br>Virus Entry | IC50: 54.5-<br>81.4 nM   | SARS-CoV-2<br>S protein                              | -                                                      | [1]       |
| Olgotrelvir | Antiviral                  | EC50: 0.28 to<br>4.26 μΜ | WA-1, Alpha,<br>Beta, Delta,<br>Lambda, and<br>Gamma | Vero E6                                                |           |

# **Experimental Protocols**



## SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of **Olgotrelvir**'s active form, AC1115, against SARS-CoV-2 Mpro.

#### Materials:

- Recombinant SARS-CoV-2 Mpro
- Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10%
   Glycerol
- AC1115 (or other test compounds)
- DMSO (for compound dilution)
- 384-well, black, flat-bottom plates
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460-480 nm)

#### Procedure:

- Prepare a serial dilution of AC1115 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 5  $\mu$ L of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 10 μL of recombinant SARS-CoV-2 Mpro (final concentration ~5 nM) to each well.
- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 5 μL of the Mpro FRET substrate (final concentration ~375 nM) to each well.



- Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

# **Human Cathepsin L Inhibition Assay (Fluorometric)**

This protocol outlines a fluorometric assay to measure the IC50 of AC1115 against human Cathepsin L.

#### Materials:

- Recombinant human Cathepsin L
- Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5
- AC1115 (or other test compounds)
- DMSO
- 96-well, black, flat-bottom plates
- Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

#### Procedure:

- Prepare serial dilutions of AC1115 in DMSO and then in Assay Buffer.
- Add 50 μL of the diluted compound or DMSO control to the wells.
- Add 25 μL of recombinant human Cathepsin L to each well.



- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25  $\mu$ L of the Cathepsin L substrate (final concentration ~15  $\mu$ M).
- Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
- Determine the reaction rate from the linear phase of the fluorescence increase.
- Calculate the percent inhibition for each concentration.
- Determine the IC50 value by plotting the percent inhibition against the compound concentration.

# Antiviral Activity Assay (Plaque Reduction Assay) in Vero E6 Cells

This protocol determines the half-maximal effective concentration (EC50) of **Olgotrelvir** against SARS-CoV-2 in Vero E6 cells.

#### Materials:

- Vero E6 cells
- SARS-CoV-2 (desired strain)
- Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
- Olgotrelvir (or other test compounds)
- · Carboxymethylcellulose (CMC) or Agarose overlay medium
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Formaldehyde (4%)
- 6-well or 12-well plates



#### Procedure:

- Seed Vero E6 cells in multi-well plates and grow to 90-100% confluency.
- Prepare serial dilutions of Olgotrelvir in DMEM with 2% FBS.
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
- Remove the virus inoculum and add the diluted Olgotrelvir or media control.
- Incubate for a specified period (e.g., 48-72 hours) at 37°C.
- Remove the medium and overlay the cells with a medium containing CMC or agarose to restrict virus spread to adjacent cells.
- Incubate until plaques are visible (typically 2-3 days).
- Fix the cells with 4% formaldehyde for 30 minutes.
- Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to dry.
- · Count the number of plaques in each well.
- Calculate the percent plaque reduction for each compound concentration compared to the virus control.
- Determine the EC50 value from the dose-response curve.

# Cytotoxicity Assay (Crystal Violet Staining)

This protocol measures the half-maximal cytotoxic concentration (CC50) of **Olgotrelvir** in Vero E6 cells.

#### Materials:



- Vero E6 cells
- DMEM with 10% FBS
- Olgotrelvir (or other test compounds)
- Crystal Violet staining solution
- Methanol or a suitable solubilization buffer
- 96-well, clear, flat-bottom plates
- Microplate reader (absorbance at ~570 nm)

#### Procedure:

- Seed Vero E6 cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Prepare serial dilutions of Olgotrelvir in DMEM with 10% FBS.
- Remove the old medium and add 100  $\mu L$  of the diluted compound or media control to the wells.
- Incubate the plate for 72 hours at 37°C.
- · Gently wash the cells with PBS.
- Add 50 μL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
- Wash the plate with water to remove the excess stain and allow it to air dry.
- Add 100 µL of methanol or solubilization buffer to each well to dissolve the stain.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.



• Determine the CC50 value from the dose-response curve.

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of Action of Olgotrelvir.





Click to download full resolution via product page

Caption: Plaque Reduction Antiviral Assay Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes -Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Olgotrelvir (STI-1558) In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-sti-1558-in-vitro-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com